molecular formula C10H18BrNO2 B2401499 Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate CAS No. 2413869-06-2

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate

Cat. No.: B2401499
CAS No.: 2413869-06-2
M. Wt: 264.163
InChI Key: PPJQLVAQSRXPAB-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H18BrNO2. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary targets of Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate typically involves the reaction of 2-bromoethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

  • Tert-butyl N-(2-bromoethyl)carbamate
  • 2-(tert-Butoxycarbonylamino)ethyl bromide
  • N-Boc-2-bromoethylamine

Uniqueness: Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJQLVAQSRXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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